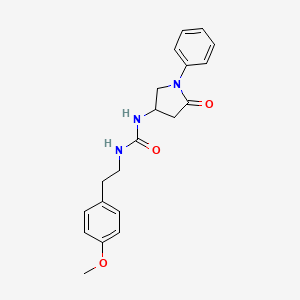
1-(4-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as MPX, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Neuropeptide Y5 Receptor Antagonists
Compounds structurally related to "1-(4-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea" have been explored for their potential as neuropeptide Y5 (NPY5) receptor antagonists. The optimization of these molecules has led to the identification of highly potent compounds demonstrating significant in vitro activity. This research illustrates the potential therapeutic applications of these compounds in targeting obesity and other metabolic disorders by modulating the NPY5 receptor pathway (Fotsch, et al., 2001).
Analytical Chemistry Applications
Another domain of application is in analytical chemistry, where related urea derivatives have been used as internal standards in mass spectrometry. For instance, the synthesis of deuterium-labeled compounds provides a method for the accurate quantification of drug molecules in pharmacokinetic studies. This research underscores the importance of such compounds in enhancing the precision of drug monitoring and analysis (Liang, et al., 2020).
Corrosion Inhibition
Compounds with the urea moiety have shown effectiveness as corrosion inhibitors, representing a significant application in materials science. These molecules exhibit good performance in preventing mild steel corrosion in acidic solutions, highlighting their potential in industrial applications where corrosion resistance is crucial (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-9-7-15(8-10-18)11-12-21-20(25)22-16-13-19(24)23(14-16)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFCJYBKRHVNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-bromophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537100.png)

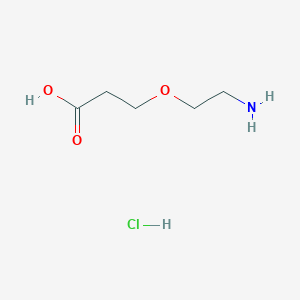

![6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537111.png)
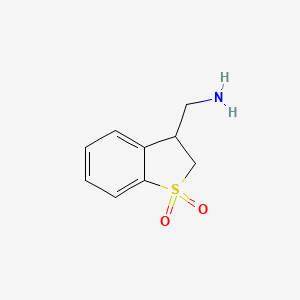
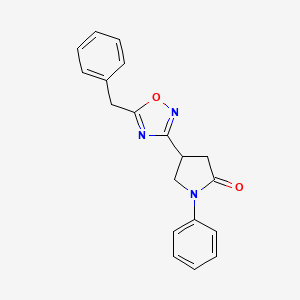

![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2537115.png)
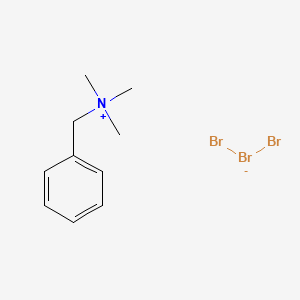
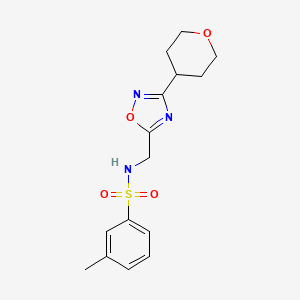


![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)